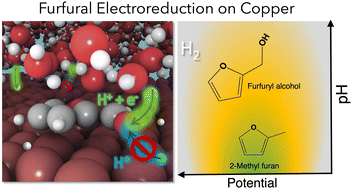Unraveling the reaction mechanisms for furfural electroreduction on copper†
EES Catalysis Pub Date: 2023-04-28 DOI: 10.1039/D3EY00040K
Abstract
Electrochemical routes for the valorization of biomass-derived feedstock molecules offer sustainable pathways to produce chemicals and fuels. However, the underlying reaction mechanisms for their electrochemical conversion remain elusive. In particular, the exact role of proton–electron coupled transfer and electrocatalytic hydrogenation in the reaction mechanisms for biomass electroreduction are disputed. In this work, we study the reaction mechanism underlying the electroreduction of furfural, an important biomass-derived platform chemical, combining grand-canonical (constant-potential) density functional theory-based microkinetic simulations and pH dependent experiments on Cu under acidic conditions. Our simulations indicate the second PCET step in the reaction pathway to be the rate- and selectivity-determining step for the production of the two main products of furfural electroreduction on Cu, i.e., furfuryl alcohol and 2-methyl furan, at moderate overpotentials. We further identify the source of Cu's ability to produce both products with comparable activity in their nearly equal activation energies. Furthermore, our microkinetic simulations suggest that surface hydrogenation steps play a minor role in determining the overall activity of furfural electroreduction compared to PCET steps due to the low steady-state hydrogen coverage predicted under reaction conditions, the high activation barriers for surface hydrogenation and the observed pH dependence of the reaction. As a theoretical guideline, low pH (<1.5) and moderate potential (ca. −0.5 V vs. SHE) conditions are suggested for selective 2-MF production.


Recommended Literature
- [1] Contents list
- [2] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [3] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry
- [4] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [5] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [6] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [7] A time-dependent density functional theory investigation on the nature of the electronic transitions involved in the nonlinear optical response of [Ru(CF3CO2)3T] (T = 4′-(C6H4-p-NBu2)-2,2′:6′,2″-terpyridine)
- [8] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [9] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [10] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 189680-06-6
-
CAS no.: 108694-93-5
-
CAS no.: 10403-00-6
-
CAS no.: 124387-19-5
-
CAS no.: 101713-87-5
-
CAS no.: 147253-67-6









